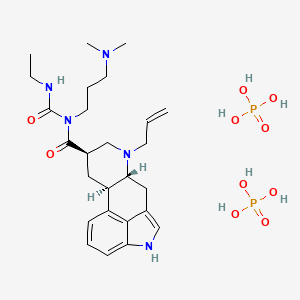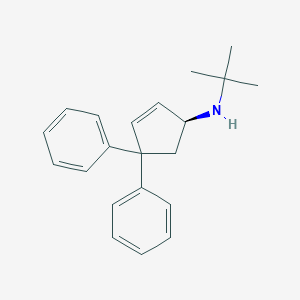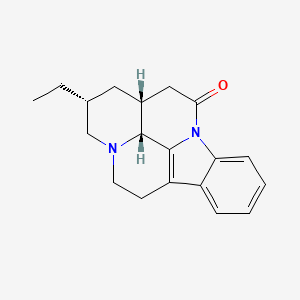![molecular formula C14H11N7O B1242988 13-amino-8-(2-aminopyrimidin-4-yl)-1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one](/img/structure/B1242988.png)
13-amino-8-(2-aminopyrimidin-4-yl)-1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Variolin B is an organic compound belonging to the class of pyrrolopyridines . It was isolated from the Antarctic sponge Kirkpatrickia varialosa by researchers Blunt and Munro . Despite its modest size, Variolin B presented challenges in structural elucidation due to several ring-nitrogen atoms and relatively few hydrogen atoms in its structure.
Preparation Methods
Unfortunately, specific synthetic routes and reaction conditions for Variolin B are not widely documented. its isolation from natural sources (such as the Antarctic sponge) suggests that it can be obtained through extraction and purification methods.
Chemical Reactions Analysis
Variolin B is known to act as a cyclin-dependent kinase (CDK) inhibitor Although the precise mechanism of its cytotoxic effects remains unknown, it likely interacts with cellular pathways involved in cell cycle regulation
Scientific Research Applications
Variolin B has shown promising anti-cancer activity, making it a subject of interest in scientific research. Its applications extend to various fields:
Chemistry: Investigation of its unique structure and reactivity.
Biology: Study of its impact on cell cycle regulation and potential therapeutic applications.
Medicine: Exploration of its anti-cancer properties and potential drug development.
Industry: Consideration for biotechnological applications.
Mechanism of Action
Variolin B exerts its effects by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and cyclin-A2 . These kinases play crucial roles in cell cycle progression. By disrupting CDK activity, Variolin B may interfere with cell division and proliferation.
Comparison with Similar Compounds
While Variolin B’s uniqueness lies in its marine origin and CDK inhibition, other related compounds include:
Variolin A: A structurally related alkaloid with potential anti-cancer properties.
Other CDK Inhibitors: Compounds targeting CDKs, such as flavopiridol and palbociclib.
Properties
Molecular Formula |
C14H11N7O |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
13-amino-8-(2-aminopyrimidin-4-yl)-1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one |
InChI |
InChI=1S/C14H11N7O/c15-13-18-4-1-7(20-13)10-8-2-5-19-14(16)21(8)12-11(10)9(22)3-6-17-12/h1-6H,(H2,16,19)(H,17,22)(H2,15,18,20) |
InChI Key |
RTHKPHCVZVYDFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=C3N2C(=NC=C3)N)C4=NC(=NC=C4)N |
Synonyms |
deoxyvariolin B variolin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


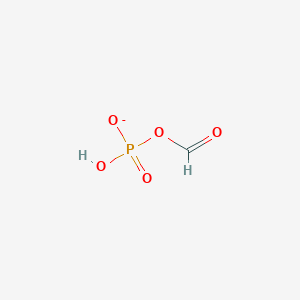
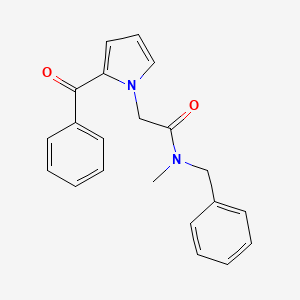
![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1242908.png)

![N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B1242911.png)

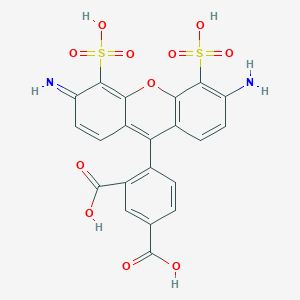
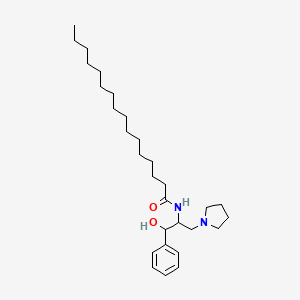
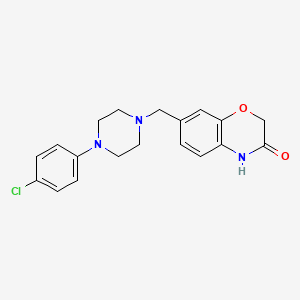
![4-Fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B1242922.png)
